Octyl cinnamate

Description

Octyl cinnamate (CAS 69038-78-4) is an ester derived from cinnamic acid and octanol, widely used in cosmetics and pharmaceuticals for its UV-filtering and lipophilic properties . Its synthesis is optimized via enzymatic transesterification of methyl cinnamate and octanol using immobilized lipase (Novozym®435) under solvent-free conditions. Key parameters include:

- Reaction temperature: 55–75°C (optimal: 74.6°C)

- Reaction time: 4–12 hours (optimal: 11.1 hours)

- Ultrasonic power: 90–150 W (optimal: 150 W)

Under these conditions, molar conversion reaches 93.8–93.9%, significantly enhanced by ultrasound and vacuum systems that remove byproducts (e.g., methanol) and reduce steric hindrance .

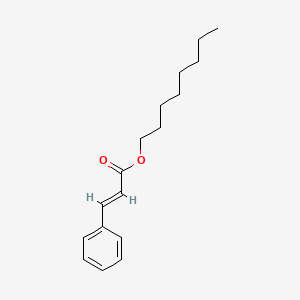

Structure

2D Structure

3D Structure

Properties

CAS No. |

69038-78-4 |

|---|---|

Molecular Formula |

C17H24O2 |

Molecular Weight |

260.4 g/mol |

IUPAC Name |

octyl (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C17H24O2/c1-2-3-4-5-6-10-15-19-17(18)14-13-16-11-8-7-9-12-16/h7-9,11-14H,2-6,10,15H2,1H3/b14-13+ |

InChI Key |

VIKVSUVYUVJHOA-BUHFOSPRSA-N |

SMILES |

CCCCCCCCOC(=O)C=CC1=CC=CC=C1 |

Isomeric SMILES |

CCCCCCCCOC(=O)/C=C/C1=CC=CC=C1 |

Canonical SMILES |

CCCCCCCCOC(=O)C=CC1=CC=CC=C1 |

Other CAS No. |

69038-78-4 |

Origin of Product |

United States |

Scientific Research Applications

UV Protection in Sunscreens

Functionality and Mechanism:

- Octyl cinnamate is primarily utilized for its ability to absorb UV-B radiation (280-320 nm), making it a crucial ingredient in sunscreens and sun protection products .

- It transforms absorbed UV radiation into heat, which is then released from the skin, effectively preventing skin damage associated with sun exposure .

Efficacy Studies:

- Research indicates that OMC significantly reduces cyclobutane pyrimidine dimers (CPDs), which are markers of UV-induced DNA damage. In vitro studies have shown that OMC provides protection against these lesions, correlating with reduced UV exposure .

Safety and Toxicological Concerns

Genotoxicity and Hormonal Effects:

- Studies have raised concerns about the potential genotoxic effects of this compound. For instance, research from Masaryk University indicated that OMC could damage human cell DNA under certain conditions, particularly when exposed to sunlight .

- Additionally, animal studies have shown that OMC can disrupt thyroid function and alter immune responses in offspring when administered to lactating mothers .

Photostability Issues:

- OMC is known to degrade upon UV exposure, leading to a decrease in its effectiveness as a UV filter. This degradation can produce photoproducts that may possess higher toxicity than the original compound .

Innovative Formulations and Enhancements

Nanoparticle Encapsulation:

- Recent advancements have explored the use of silica nanoparticles to enhance the stability and release profile of OMC in sunscreen formulations. This approach aims to improve the photostability of OMC while maintaining its UV filtering capabilities .

Combination with Other Ingredients:

- To mitigate the degradation of OMC upon sunlight exposure, formulators often combine it with other photostabilizers like bemotrizinol. This combination not only enhances the product's stability but also broadens its spectrum of UV protection .

Broader Applications Beyond Sunscreens

Cosmetic Products:

- Beyond sunscreens, OMC is incorporated into various cosmetic products such as foundations, lip balms, and moisturizers that claim sun protection benefits. Its properties allow it to function as both a UV filter and a light stabilizer in these formulations .

Potential Therapeutic Uses:

- The anti-inflammatory properties attributed to this compound derivatives suggest potential therapeutic applications in treating skin conditions. Research has indicated that compounds with ester groups similar to this compound may exhibit anti-inflammatory activities .

Case Studies and Research Findings

Chemical Reactions Analysis

Heck Coupling for Cinnamate Backbone Formation

The core synthesis involves coupling aryl halides (e.g., p-bromo anisole) with acrylic acid derivatives via palladium catalysis. Key parameters include:

Mechanism Insights :

-

The palladium catalyst facilitates oxidative addition of the aryl halide, forming an arylpalladium complex.

-

Coordination and insertion of the acrylate follow, with β-hydride elimination completing the cinnamate structure .

Acid-Catalyzed Esterification

Post-coupling, p-methoxy cinnamic acid undergoes esterification with 2-ethylhexanol:

| Conditions | Catalyst | Pressure | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Sulfuric acid | H₂SO₄ | 50–150 mbar | 105–110°C | N/A | |

| Autogenous pressure | None | 110–170°C | 145°C | N/A |

Key Observations :

-

Elevated temperatures (110–170°C) and reduced pressure improve esterification efficiency .

-

Purification via recrystallization with 2-ethylhexanol enhances product purity .

Lipase-Catalyzed Transesterification

Novozym® 435 (lipase B from Candida antarctica) enables solvent-free synthesis under ultrasound and vacuum:

| Conditions | Conversion (%) | Time | Source |

|---|---|---|---|

| 75°C, 12 h, 120 W | 93.9 | 12 h | |

| 74.6°C, 11.1 h, 150 W | 93.8 | 11.1 h |

Optimization via RSM :

A Box-Behnken design identified optimal parameters:

-

Temperature : 74.6°C

-

Time : 11.1 h

-

Ultrasonic power : 150 W

The model predicted 94.6% conversion, closely matching experimental results (93.8%) .

Side Reactions in Palladium Systems

-

Polymerization : Uninhibited reactions with octyl acrylate lead to oligomer formation .

-

Catalyst Deactivation : Pd/C loses activity after multiple cycles unless regenerated .

Green Chemistry Advancements

-

Aqueous-phase synthesis (water as solvent) reduces environmental impact compared to traditional NMP-based systems .

-

Ultrasound assistance cuts reaction time from 12 days to 11 hours .

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Palladium coupling | High selectivity, scalability | Toxic solvents, costly Pd | 29–95% |

| Biocatalytic | Solvent-free, sustainable | Longer reaction time | 93–94% |

Industrial and Research Implications

-

Scalability : The aqueous Heck reaction (65.3% yield) is preferred for large-scale production due to lower solvent costs .

-

Sustainability : Biocatalytic routes align with green chemistry principles but require further cost optimization .

This synthesis diversity underscores octyl cinnamate’s adaptability to both traditional and modern manufacturing paradigms, balancing efficiency with environmental considerations.

Comparison with Similar Compounds

Key Findings :

- Octyl cinnamate achieves >90% conversion in <12 hours due to ultrasound-enhanced mass transfer and vacuum-assisted byproduct removal .

- Longer alcohol chains (e.g., octanol vs. butanol) reduce conversion rates in traditional methods due to steric hindrance. For example, butanol yields 73% vs. octanol’s 55% after 7 days .

Photostability and UV Protection

Table 2: Photostability and UV Performance

Health and Environmental Impact

- OMC : Detected in human urine, blood, and breast milk; linked to thyroid disruption and immune system perturbations in mice .

- This compound: No toxicity data reported in the provided evidence.

- Environmental Fate : OMC degrades in water via direct photolysis but forms persistent dimers . This compound’s environmental behavior remains unstudied.

Formulation Compatibility

- OMC: Often combined with UVA filters (e.g., avobenzone) and nanoparticles (e.g., gold) to boost SPF (e.g., SPF 27 at 30 ppm gold) .

Preparation Methods

Classical Esterification Methods

Esterification, the reaction between cinnamic acid and octanol under acidic catalysis, remains the most straightforward method for octyl cinnamate synthesis. Sulfuric acid is commonly employed as a catalyst due to its proficiency in protonating carbonyl groups, thereby enhancing electrophilicity.

Acid-Catalyzed Esterification

In a typical procedure, cinnamic acid (0.246 mol) reacts with excess n-octanol (2.5 mol) in the presence of concentrated sulfuric acid (2.7 mL) at 60°C. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of octanol attacks the protonated carbonyl carbon of cinnamic acid. Post-reaction neutralization with sodium bicarbonate and purification via ether extraction yield this compound as a white crystalline solid.

Optimization of Reaction Time

Prolonged reaction durations enhance esterification efficiency by overcoming kinetic barriers. As demonstrated in Table 1, extending the reaction from 5 to 7 hours increases yield from 23.02% to 39.18%. This aligns with the Arrhenius equation, where higher thermal energy accelerates molecular collisions.

Table 1: Effect of Reaction Time on this compound Yield

| Time (hours) | Yield (%) |

|---|---|

| 5 | 23.02 |

| 6 | 27.61 |

| 7 | 39.18 |

Sonochemical Synthesis: A Green Approach

Ultrasound-assisted esterification offers a sustainable alternative by leveraging cavitation-induced micro-mixing. In this method, acoustic waves generate transient bubbles that collapse violently, creating localized hotspots (~5,000 K) and accelerating reaction kinetics.

Procedure and Efficiency

A mixture of cinnamic acid, n-octanol, and sulfuric acid undergoes sonication at 60°C for 7 hours, achieving 39.18% yield. The cavitation effect reduces steric hindrance, particularly beneficial for primary alcohols like octanol, which exhibit lower reactivity compared to secondary or tertiary analogs. Post-synthesis characterization via Fourier-transform infrared spectroscopy (FTIR) confirms ester formation through C=O stretching at 1,710 cm⁻¹ and C–O–C vibrations at 1,250 cm⁻¹.

Transesterification of Ethyl Cinnamate Derivatives

Transesterification bypasses carboxylic acid intermediates by reacting pre-formed esters (e.g., ethyl p-methoxycinnamate) with octanol. This method is advantageous when starting materials are ester-rich natural extracts, such as Kaempferia galanga rhizomes.

Mechanism and Catalysis

In acidic conditions, ethyl p-methoxycinnamate undergoes alkoxy group exchange with octanol, producing octyl p-methoxycinnamate and ethanol as a byproduct. Hydrochloric acid (0.5 mL) catalyzes the reaction at 150–160°C, with optimal yields (53.98%) achieved at 5 hours. Gas chromatography–mass spectrometry (GC-MS) analysis verifies product purity, showing molecular ion peaks at m/z 290 corresponding to the target ester.

Palladium-Catalyzed Coupling: Industrial Scalability

Industrial syntheses often employ palladium-catalyzed cross-coupling to construct the cinnamate backbone. The process involves two stages: (1) coupling p-bromoanisole with acrylic acid to form p-methoxycinnamic acid, and (2) esterification with 2-ethylhexanol.

Stepwise Synthesis

Stage 1: P-bromoanisole reacts with acrylic acid in aqueous potassium carbonate (K₂CO₃) under palladium catalysis (Pd/C, 1:90,000 molar ratio). Autogenous pressure at 110–140°C drives the Heck coupling reaction, yielding p-methoxycinnamic acid with 82% efficiency.

Stage 2: The acid is esterified with 2-ethylhexanol via Fischer esterification. Sulfuric acid catalysis at 140°C for 6 hours affords octyl p-methoxycinnamate in near-quantitative yield.

Comparative Analysis of Methodologies

Table 2: Efficiency Metrics Across Preparation Methods

| Method | Catalyst | Time (hours) | Yield (%) |

|---|---|---|---|

| Classical Esterification | H₂SO₄ | 7 | 39.18 |

| Sonochemical | H₂SO₄ | 7 | 39.18 |

| Transesterification | HCl | 5 | 53.98 |

| Palladium Coupling | Pd/C, H₂SO₄ | 6 (Stage 2) | >90 |

Key observations:

Q & A

Basic: What are the standard methodologies for synthesizing octyl cinnamate in solvent-free systems?

Answer: Solvent-free enzymatic synthesis under vacuum-assisted conditions is a widely used method. Ultrasound irradiation (150 W) combined with vacuum evaporation significantly reduces reaction time (11.1 h) and temperature (74.6 °C) while achieving >93% conversion . Lipase-catalyzed esterification is preferred for its eco-friendly profile. Key parameters include enzyme loading, substrate molar ratio, and moisture control. Reaction progress is typically monitored via gas chromatography (GC) or HPLC.

Advanced: How can response surface methodology (RSM) optimize this compound synthesis parameters?

Answer: RSM with a Box-Behnken design efficiently identifies optimal conditions by analyzing interactions between variables (e.g., temperature, time, ultrasonic power). For instance, a quadratic model predicted a 94.6% conversion rate, validated experimentally at 93.8% . Researchers should conduct ANOVA to assess model significance and residual analysis to validate assumptions. Sensitivity testing for enzyme stability under ultrasonic conditions is critical for reproducibility.

Basic: What analytical techniques are used to characterize this compound purity and structure?

Answer: Fourier-transform infrared spectroscopy (FTIR) confirms ester bond formation (C=O stretch at ~1740 cm⁻¹). Nuclear magnetic resonance (NMR) (¹H and ¹³C) resolves structural details, such as the methoxy group (δ 3.8 ppm) and cinnamate aromatic protons (δ 6.2–7.6 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight (290.38 g/mol for octyl methoxycinnamate). Purity is quantified via GC with flame ionization detection (FID).

Advanced: How can researchers resolve discrepancies in this compound’s photostability data across studies?

Answer: Contradictory photostability reports often arise from formulation matrices (e.g., presence of avobenzone or titanium dioxide) . Accelerated UV exposure tests with controlled wavelength ranges (UVA/UVB) and HPLC monitoring of degradation products (e.g., 4-methoxycinnamic acid) are recommended. Studies should specify light sources (e.g., solar simulators vs. monochromatic lamps) and use quenchers like octocrylene to assess stabilization effects .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer: Avoid skin contact and inhalation using nitrile gloves, fume hoods, and PPE. Spills should be absorbed with inert materials (e.g., vermiculite) and disposed as hazardous waste . Environmental discharge is prohibited due to potential ecotoxicity. Storage requires airtight containers away from light and heat to prevent degradation.

Advanced: What methodologies assess this compound’s environmental impact, particularly aquatic toxicity?

Answer: Chronic toxicity tests on marine organisms (e.g., coral larvae) under OECD guidelines evaluate biodegradation and bioaccumulation. LC-MS/MS quantifies this compound residues in water samples, while algal growth inhibition assays (72-h exposure) measure EC₅₀ values . Synergistic effects with other UV filters (e.g., oxybenzone) must be modeled using factorial design experiments.

Basic: How is this compound integrated into UV-filter formulations to enhance efficacy?

Answer: It is typically combined with UV-A absorbers (e.g., avobenzone) and physical blockers (e.g., titanium dioxide) for broad-spectrum protection. Emulsification techniques using compatible carriers (e.g., cyclosiloxanes) improve solubility . SPF testing follows ISO 24444, with this compound concentrations optimized at 7.5–10% for UV-B absorption .

Advanced: How do computational models predict this compound’s compatibility with formulation excipients?

Answer: Hansen solubility parameters (HSPs) and COSMO-RS simulations predict miscibility with oils (e.g., jojoba), esters (e.g., octyl palmitate), and silicones . Molecular dynamics simulations assess interfacial interactions in emulsions. Experimental validation via differential scanning calorimetry (DSC) detects phase separation, while rheology tests evaluate stability under stress.

Basic: What regulatory considerations apply to this compound in academic research?

Answer: Compliance with REACH and FDA sunscreen monographs (21 CFR §352) is mandatory for human studies. Institutional review boards (IRBs) require Material Safety Data Sheets (SDS) and ecotoxicity data for approval . Patent landscapes should be reviewed to avoid infringement, particularly for synthesis methods .

Advanced: How can in vitro/in vivo models address conflicting data on this compound’s dermal sensitization potential?

Answer: The murine local lymph node assay (LLNA) and human patch testing differentiate irritation from true sensitization . Confocal Raman spectroscopy quantifies epidermal penetration, while keratinocyte cultures (HaCaT cells) assess cytokine release (e.g., IL-1α). Meta-analyses of clinical trials must control for confounding factors like formulation pH and occlusion effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.